3-Fluoro-5-iodopyridin-4-amine

Übersicht

Beschreibung

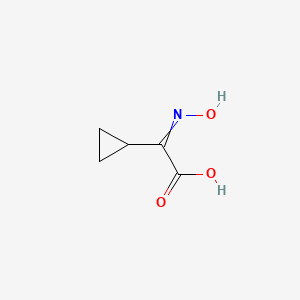

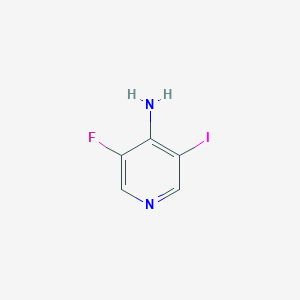

3-Fluoro-5-iodopyridin-4-amine is a chemical compound with the molecular formula C5H4FIN2 . It is a yellow to brown solid and is used in various research applications .

Molecular Structure Analysis

The molecular weight of 3-Fluoro-5-iodopyridin-4-amine is 238 g/mol . The InChI code for this compound is 1S/C5H4FIN2/c6-4-1-3 (7)2-9-5 (4)8/h1-2H, (H2,8,9) and the InChI key is XPNGNBJTVDMHEA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Fluoro-5-iodopyridin-4-amine is a yellow to brown solid . The compound is shipped at room temperature .Wissenschaftliche Forschungsanwendungen

1. Catalytic Amination Processes

3-Fluoro-5-iodopyridin-4-amine is utilized in catalytic amination processes. A study by Koley, Schnürch, and Mihovilovic (2010) demonstrates its use in the selective C-N cross-coupling reactions. This process is significant due to its efficiency under microwave conditions and the reduced requirement for base equivalents, indicating its potential in developing more efficient synthesis methods for complex molecules (Koley, Schnürch, & Mihovilovic, 2010).

2. Synthesis of Functionalized Pyridines

The compound is also instrumental in the synthesis of functionalized pyridines, as demonstrated by Wu et al. (2022). Their research outlines the synthesis of pentasubstituted pyridines using 3-Fluoro-5-iodopyridin-4-amine, highlighting its role in creating valuable building blocks in medicinal chemistry (Wu et al., 2022).

3. Aminocarbonylation Reactions

Another significant application is in aminocarbonylation reactions. Takács et al. (2007) have utilized 3-Fluoro-5-iodopyridin-4-amine in palladium-catalyzed aminocarbonylation to synthesize N-substituted nicotinamides, which are of potential biological importance. This showcases the compound's versatility in creating complex biological molecules (Takács, Jakab, Petz, & Kollár, 2007).

4. Synthesis of Novel Herbicides

Furthermore, 3-Fluoro-5-iodopyridin-4-amine plays a role in the synthesis of novel herbicides. Johnson et al. (2015) describe its use in the synthesis of fluoropicolinate herbicides, providing new pathways for the development of agricultural chemicals (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

5. Displacement Reactions in Aromatic Systems

Lastly, 3-Fluoro-5-iodopyridin-4-amine is used in displacement reactions in aromatic systems, as explored by Brewis et al. (1974). Their study provides insights into the kinetics of these reactions, which are crucial for understanding the reactivity of such compounds in various chemical processes (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Safety and Hazards

The safety information for 3-Fluoro-5-iodopyridin-4-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

Similar compounds like 4-iodo-3-pyridinamine have been used in various chemical reactions , suggesting that 3-Fluoro-5-iodopyridin-4-amine might also interact with a variety of biological targets.

Mode of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, suggesting that they might interact with multiple biochemical pathways .

Result of Action

Fluoropyridines are known to have potential as imaging agents for various biological applications , suggesting that they might have significant molecular and cellular effects.

Action Environment

It is generally recommended to keep similar compounds in a dark place, sealed, and at room temperature .

Eigenschaften

IUPAC Name |

3-fluoro-5-iodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHONSWNPIKPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)

![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)

![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)